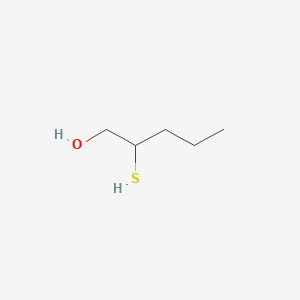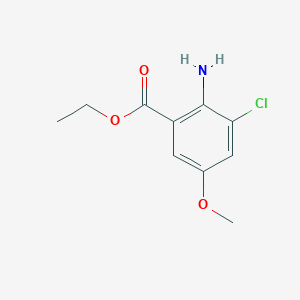
2-Sulfanylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Sulfanylpentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-pentanol with hydrogen sulfide (H2S) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the use of thiol-ene click chemistry, where a thiol group is added to an alkene in the presence of a photoinitiator or radical initiator.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 2-pentanone in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for efficient and large-scale production. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding alcohol (pentanol).
Substitution: Various substituted thiols, depending on the reagent used.
Applications De Recherche Scientifique
2-Sulfanylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thiol-containing compounds.
Biology: The compound can be used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-sulfanylpentan-1-ol involves its thiol group, which can participate in various chemical reactions. The sulfhydryl group is highly nucleophilic, allowing it to react with electrophiles. In biological systems, thiols can form disulfide bonds with other thiols, which is crucial in maintaining protein structure and function. The compound can also act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions.
Comparaison Avec Des Composés Similaires
2-Sulfanylpentan-1-ol can be compared to other thiol-containing compounds, such as:
3-Sulfanylhexan-1-ol: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
4-Methyl-4-sulfanylpentan-2-one: Contains a ketone group in addition to the thiol group, resulting in different chemical properties and uses.
2-Mercaptoethanol: A shorter-chain thiol that is widely used in biochemistry for reducing disulfide bonds in proteins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a range of applications in different fields.
Propriétés
Formule moléculaire |
C5H12OS |
|---|---|
Poids moléculaire |
120.22 g/mol |
Nom IUPAC |
2-sulfanylpentan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 |
Clé InChI |
CUPOXWZHLRWGHP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CO)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)

![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)

